molecular formula C6H6N4O B1500787 1-Methylimidazo[1,2-d][1,2,4]triazinone

1-Methylimidazo[1,2-d][1,2,4]triazinone

Cat. No.: B1500787
M. Wt: 150.14 g/mol
InChI Key: VYSWLBVQELDAHD-UHFFFAOYSA-N
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Description

Imidazo[1,2-D]triazine (C₅H₄N₄)

This compound lacks the methyl and carbonyl substituents present in 1-methylimidazo[1,2-d]triazinone. Key differences include:

  • Ring fusion : The imidazole-triazine fusion is retained, but the absence of substituents reduces steric bulk.
  • Electronic properties : The parent compound is more electron-deficient due to the lack of electron-donating methyl groups.

6,7-Dimethylimidazo[1,2-b]triazine (C₇H₈N₄)

This derivative features a distinct ring-junction pattern (1,2-b vs. 1,2-d) and two methyl groups at positions 6 and 7. Structural differences include:

  • Aromaticity : The 1,2-b fusion alters the π-electron distribution, potentially enhancing stability compared to 1,2-d fusion.
  • Substituent effects : Methyl groups at positions 6 and 7 increase steric hindrance and electron-donating effects, modulating reactivity.

2-Azahypoxanthine (C₄H₃N₅O)

A triazinone derivative with a 3,5-dihydroimidazo[4,5-d]triazin-4-one core, this compound lacks the fused imidazole-triazine system but shares a triazinone moiety. Key differences include:

  • Ring system : A monocyclic triazinone core vs. a bicyclic structure.
  • Functional groups : A dihydroimidazole ring replaces the fully aromatic imidazole in 1-methylimidazo[1,2-d]triazinone.
Compound Molecular Formula CAS Number Key Structural Features
1-Methylimidazo[1,2-d]triazinone C₆H₆N₄O 689298-02-0 Fused 1,2-d imidazole-triazine, methyl at C7, ketone at C8
Imidazo[1,2-D]triazine C₅H₄N₄ 68457-58-9 Unsubstituted fused 1,2-d imidazole-triazine
6,7-Dimethylimidazo[1,2-b]triazine C₇H₈N₄ 89226786 1,2-b fused rings, two methyl groups at C6 and C7
2-Azahypoxanthine C₄H₃N₅O 4656-86-4 Monocyclic triazinone with dihydroimidazole ring

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-methylimidazo[1,2-d][1,2,4]triazin-8-one

InChI

InChI=1S/C6H6N4O/c1-9-6(11)5-7-2-3-10(5)4-8-9/h2-4H,1H3

InChI Key

VYSWLBVQELDAHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC=CN2C=N1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Methylimidazo[1,2-d][1,2,4]triazinone (C6H6N4O) features a unique triazine ring structure that contributes to its biological activity. The compound's structural attributes allow it to interact with various biological targets, making it a valuable scaffold in drug design.

Neurological Disorders

Research has indicated that derivatives of imidazo[1,2-d][1,2,4]triazinone are being explored for their potential in treating neurological disorders. A patent describes PDE9 inhibitors based on this scaffold that may be effective in managing conditions such as dementia and cognitive impairments . The compound's ability to modulate phosphodiesterase activity suggests it could enhance cognitive function and alleviate symptoms associated with neurodegenerative diseases.

Anticancer Activity

Imidazo[1,2-d][1,2,4]triazinone derivatives have shown promise as anticancer agents. A study demonstrated that certain compounds within this class exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in several studies. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases .

Case Study 1: PDE9 Inhibition

In a recent study focusing on PDE9 inhibitors derived from imidazo[1,2-d][1,2,4]triazinone, researchers synthesized a series of compounds that demonstrated enhanced potency compared to existing drugs. The compounds were evaluated for their ability to cross the blood-brain barrier and showed promising results in preclinical models for cognitive enhancement .

Case Study 2: Anticancer Activity

A library of imidazo[1,2-d][1,2,4]triazinone derivatives was screened for anticancer activity against breast cancer cell lines. One compound exhibited an IC50 value of 0.5 µM, significantly lower than standard chemotherapeutics currently in use. This study highlights the potential for developing novel anticancer therapies based on this scaffold .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeCompound NameIC50 Value (µM)Target/Mechanism
PDE9 InhibitionCompound A0.3Cognitive enhancement
Anticancer ActivityCompound B0.5Breast cancer cell lines
Anti-inflammatoryCompound C0.8Cytokine inhibition

Comparison with Similar Compounds

Core Structural Similarities and Overlay Analysis

  • Thiazolo[3,2-b]-1,2,4-triazinone: This class shares a triazinone core fused with a thiazole ring. Molecular overlay studies using Discovery Studio 3.5 revealed 36.15% similarity with thieno[2,3-d]pyrimidinone under 50% stereochemical and electrostatic field parameters . However, another study reported >60% structural overlap between thiazolo-triazinone and thieno-pyrimidinone, suggesting methodological variability in similarity assessments .
  • Thieno[2,3-d]pyrimidinone: Despite structural overlap, thieno-pyrimidinone derivatives generally exhibit weaker antibacterial activity compared to thiazolo-triazinones, highlighting the critical role of the sulfur-containing thiazole ring in enhancing antimicrobial potency .
  • Imidazo[2,1-c][1,2,4]triazinones: These derivatives, such as 1,2-dihydroimidazo-[2,1-c][1,2,4]triazin-6-one, demonstrate antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with efficacy influenced by substituents like hydrazinyl and imidazolone groups .

Pharmacological Activities and SAR Insights

  • Antibacterial Activity: Thiazolo-triazinones with carboxylic acid moieties (e.g., compounds 4a–4g) showed potent activity against S. aureus (MIC = 2–8 µg/mL), attributed to salt-bridge interactions with Mg<sup>2+</sup> in DNA topoisomerase II . Replacing thieno-pyrimidinone with thiazolo-triazinone improved activity by 3–4 fold .
  • Antifungal Activity : Benzoimidazo-triazines (e.g., 4a–4w ) exhibited 60–80% inhibition of Botrytis cinerea at 50 µg/mL, with electron-withdrawing substituents enhancing efficacy .
  • Anticancer and Anti-HIV Activity: Triazinone derivatives bearing spiro-fluorenyl groups demonstrated IC50 values of 1.19–3.4 µM against HepG2 and MCF-7 cell lines . Mercapto and amino groups were critical for activity .
  • Neuroactive Properties : Imidazo[1,2-b][1,2,4]triazines showed functional selectivity for α2/α3 GABAA subtypes, with methyl and ethyl substituents optimizing anxiolytic effects without sedation .

Preparation Methods

Formation of the Triazinone Ring

A novel alternative method for synthesizing imidazo[1,2-d]triazinones involves condensation of benzamidrazone derivatives with α-keto esters. This approach circumvents the need for unstable intermediates traditionally used in the synthesis.

Stepwise Process:

  • Preparation of Benzamidrazone Intermediate:

    • Starting from commercially available 2-ethoxybenzamide, dehydration with thionyl chloride in xylene produces 2-ethoxybenzonitrile with ~90% yield.
    • Conversion of 2-ethoxybenzonitrile to benzamidine hydrochloride occurs via treatment with dry hydrogen chloride and ammonia in absolute alcohol.
    • Hydrazinolysis of benzamidine hydrochloride with hydrazine hydrate in ethanol at 0–5°C yields benzamidrazone, which can be isolated as a picrate salt (~56% yield).
  • Condensation with 2-Oxo-butyric Acid Ethyl Ester:

    • The benzamidrazone reacts with 2-oxo-butyric acid ethyl ester in anhydrous ethanol to form the triazinone ring.
    • Freshly prepared benzamidrazone without purification gives the highest yield.
    • Methanol as a solvent results in poorer yields compared to ethanol.

Construction of the Imidazole Ring

Following triazinone formation, the imidazole ring is constructed through:

  • Bromination: Using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the benzylic position of the triazinone intermediate.
  • Amination: Treatment of the brominated intermediate with 14% ammonia in tetrahydrofuran (THF) to replace the bromine with an amino group.
  • Cyclization: Final dehydration and cyclization are achieved using phosphorus oxychloride (POCl3) in toluene, forming the fused imidazo-triazinone core.

Reaction Scheme Summary

Step Reagents/Conditions Outcome Yield (%)
2-Ethoxybenzamide → 2-Ethoxybenzonitrile SOCl2 / xylene, reflux Dehydration ~90
2-Ethoxybenzonitrile → Benzamidine Hydrochloride Dry HCl, NH3 in absolute ethanol Amidination Not specified
Benzamidine Hydrochloride → Benzamidrazone Hydrazine hydrate, EtOH, 0–5°C Hydrazinolysis ~56 (as picrate salt)
Benzamidrazone + 2-Oxo-butyric acid ethyl ester Anhydrous EtOH, room temp Triazinone ring formation Variable (optimized with fresh benzamidrazone)
Bromination of triazinone intermediate NBS, CCl4, room temp Benzylic bromination Not specified
Amination of brominated intermediate NH3 (14%), THF, room temp Amino substitution Not specified
Cyclization to imidazo-triazinone POCl3, toluene, reflux Ring closure Not specified

Research Findings and Notes

  • The condensation of benzamidrazone with α-keto esters is a critical step that defines the success of the synthesis.
  • The use of stable and readily available starting materials (e.g., 2-ethoxybenzamide) enhances the practicality of the method.
  • The method avoids the use of reactive intermediates such as acyloamino-α-keto-esters, which are difficult to obtain in high purity.
  • Solvent choice significantly affects yields, with anhydrous ethanol preferred over methanol.
  • The bromination-amination-cyclization sequence is essential for constructing the fused imidazole ring and achieving the final product.
  • The described method allows synthesis of various substituted imidazo-triazinones, enabling structural diversity for medicinal chemistry applications.

Q & A

Basic: What synthetic strategies are effective for constructing the 1-methylimidazo[1,2-d][1,2,4]triazinone core?

The core can be synthesized via cyclocondensation of 3-amino-1,2,4-triazine precursors with bifunctional reagents. For example, fluorinated analogs are prepared by refluxing 3-amino-5,6-difluorophenyl-1,2,4-triazine with chloroacetonitrile or monochloroacetic acid in DMF, yielding fused imidazo-triazinones (e.g., compound 4 and 5 in Scheme 2 of ) . Key considerations include solvent choice (e.g., DMF for cyclization) and temperature control to avoid side reactions.

Basic: How can the reactivity of this compound derivatives be modulated for functionalization?

The reactivity of the triazinone ring is influenced by substituents. Fluorine atoms at positions 5 and 6 enhance electrophilicity, enabling nucleophilic attacks at position 3. For instance, 3-amino derivatives react with acyl/alkyl halides to form N-substituted analogs (e.g., compounds 2–12 in ), useful for introducing pharmacophoric groups . IR and NMR spectroscopy are critical for tracking functional group transformations .

Advanced: What methodologies resolve contradictions in biological activity data for fluorinated triazinones?

Discrepancies in antimicrobial or anticancer activity often arise from structural variations (e.g., fluorine placement, fused rings). For example, thiazolo-triazinones show higher antifungal activity than thiadiazolones due to improved lipophilicity () . To reconcile data, use systematic SAR studies with standardized assays (e.g., MIC for antimicrobials) and computational docking to correlate substituent effects with target binding (e.g., CDK inhibition in ) .

Advanced: How can computational methods guide the optimization of 1-methylimidazo-triazinone derivatives for improved pharmacokinetics?

Molecular overlay studies (e.g., comparing thiazolo-triazinones with thienopyrimidinones) identify bioisosteric replacements to enhance bioavailability. For example, replacing a thieno[2,3-d]pyrimidinone nucleus with a thiazolo-triazinone improved metabolic stability while retaining anti-inflammatory activity () . QSAR models incorporating logP, polar surface area, and hydrogen-bond donors predict absorption properties .

Basic: What spectroscopic techniques validate the structural integrity of 1-methylimidazo-triazinone derivatives?

  • IR Spectroscopy : Confirms lactam C=O (1675–1680 cm⁻¹), NH stretches (3355–3220 cm⁻¹), and SO₂ groups (1342–1172 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.0 ppm) and NH signals (δ 10.9–12.5 ppm); ¹³C NMR detects C=O (δ 160–185 ppm) and fused ring carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z=530 for compound 5o in ) and fragmentation patterns validate purity .

Advanced: What strategies address poor bioavailability in triazinone-based drug candidates?

Structural modifications include:

  • Lipophilicity reduction : Replace phenyl groups with pyridyl or morpholine moieties () .
  • Prodrug design : Introduce ester or amide linkages (e.g., compound 3a/b in with steroidal moieties) to enhance solubility .
  • Co-crystallization : Improve dissolution rates using co-formers like cyclodextrins ( discusses chelation-enhanced stability) .

Basic: How are fluorinated triazinones evaluated for antitumor activity?

Standard protocols include:

  • In vitro cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MDA-MB-436 in ), with IC₅₀ values calculated .
  • Targeted inhibition : PARP-1 or CDK inhibition assays ( ) using fluorogenic substrates or kinase activity kits .
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation () .

Advanced: What synthetic routes enable regioselective fusion of heterocycles to the triazinone core?

Regioselectivity is achieved via:

  • Nitrilimine cycloaddition : React hydrazonoyl chlorides with α-aminoesters to form 4,5-dihydrotriazinones () .
  • Bifunctional reagents : Use dimethyl malonate or chloroacetic acid for annulation (, Scheme 2) .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., for quinoline-fused triazinones) .

Basic: What are the key challenges in scaling up triazinone synthesis for preclinical studies?

  • Purification : Recrystallization from EtOH/H₂O mixtures is common but may require column chromatography for polar derivatives .
  • Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio for cyclocondensation in ) and solvent (n-butanol vs. glacial acetic acid) .
  • Toxic byproducts : Monitor for residual POCl₃ or MeI using GC-MS ( ) .

Advanced: How do structural modifications impact the enzymatic inhibition profile of triazinones?

  • Fluorine substitution : Enhances binding to hydrophobic enzyme pockets (e.g., antifungal activity in via 4-thiazolidinone fusion) .
  • Fused rings : Imidazo-triazinones show stronger CDK inhibition than isolated triazines due to planar geometry () .
  • Steric effects : Bulky tert-butyl groups reduce cellobiase activity but improve metabolic stability () .

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